molecular formula C16H18N2O3S B10977719 2-{[(2-Ethoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide

2-{[(2-Ethoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide

Cat. No. B10977719
M. Wt: 318.4 g/mol
InChI Key: RDZAGWYCUASYRP-UHFFFAOYSA-N
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Description

2-{[(2-Ethoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide is a synthetic organic compound belonging to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Ethoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Core: The thiophene core can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P${10}$) under reflux conditions.

    Introduction of Substituents: The ethoxyphenyl and dimethyl groups can be introduced via Friedel-Crafts acylation reactions, using appropriate acyl chlorides and aluminum chloride (AlCl$_3$) as a catalyst.

    Amidation Reaction: The final step involves the amidation of the thiophene derivative with 2-ethoxyphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide (H$_2$O$_2$) or potassium permanganate (KMnO$_4$).

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride (NaBH$_4$) or lithium aluminum hydride (LiAlH$_4$).

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H$_2$O$_2$), potassium permanganate (KMnO$_4$)

    Reduction: Sodium borohydride (NaBH$_4$), lithium aluminum hydride (LiAlH$_4$)

    Substitution: Aluminum chloride (AlCl$_3$), acyl chlorides

Major Products Formed

    Oxidation: Oxidized thiophene derivatives

    Reduction: Reduced carbonyl compounds

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Chemistry

In chemistry, 2-{[(2-Ethoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The compound’s structure-activity relationship (SAR) studies help in understanding its mechanism of action and optimizing its pharmacological properties for potential use as a drug.

Industry

In the industrial sector, this compound can be used in the development of organic semiconductors, corrosion inhibitors, and other materials. Its unique properties make it suitable for various industrial applications, including the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 2-{[(2-Ethoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Methoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide
  • 2-{[(2-Chlorophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide
  • 2-{[(2-Fluorophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide

Uniqueness

Compared to similar compounds, 2-{[(2-Ethoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide stands out due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility, stability, and ability to interact with specific biological targets, making it a unique and valuable compound for various applications.

properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

2-[(2-ethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C16H18N2O3S/c1-4-21-12-8-6-5-7-11(12)15(20)18-16-13(14(17)19)9(2)10(3)22-16/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20)

InChI Key

RDZAGWYCUASYRP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C(=O)N

Origin of Product

United States

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